(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
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Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and an isoxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Oxazoles
are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The oxazole ring is a component of many pharmaceutical drugs, such as the antihistaminic agents clemizole and astemizole, the antiulcer drugs omeprazole and pantoprazole, and the antiprotozoal and antibacterial drugs tinidazole and ornidazole .
Triazoles
, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their wide range of chemical and biological properties and have become an important synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: This might involve the cyclization of a suitable precursor under basic or acidic conditions.
Construction of the Isoxazole Ring: This can be synthesized via a 1,3-dipolar cycloaddition reaction.
Coupling Reactions: The final step would involve coupling the triazole, azetidine, and isoxazole moieties under specific conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring.
Reduction: Reduction reactions might target the triazole or azetidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: Possible applications in the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of new polymers with desirable properties.
Comparison with Similar Compounds
Similar Compounds
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone: Similar compounds might include other triazole-azetidine-isoxazole derivatives.
Triazole Derivatives: Compounds with similar triazole rings.
Azetidine Derivatives: Compounds with similar azetidine rings.
Isoxazole Derivatives: Compounds with similar isoxazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties not found in simpler compounds.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-7-10(8(2)18-14-7)11(17)15-5-9(6-15)16-12-3-4-13-16/h3-4,9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNNLMKPTDSQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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